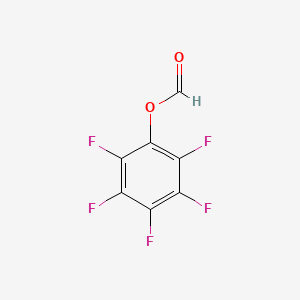

Pentafluorophenyl formate

Description

BenchChem offers high-quality Pentafluorophenyl formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl formate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

111333-97-2 |

|---|---|

Molecular Formula |

C7H3F5O3 |

Molecular Weight |

230.09 g/mol |

IUPAC Name |

formic acid;2,3,4,5,6-pentafluorophenol |

InChI |

InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |

InChI Key |

GSMNILQZPDRJHY-UHFFFAOYSA-N |

SMILES |

C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Canonical SMILES |

C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Formylation of Amines Using Pentafluorophenyl Formate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group to an amine is a fundamental transformation in organic synthesis, with wide-ranging applications in peptide chemistry, medicinal chemistry, and as a strategy for amine protection.[1][2] Pentafluorophenyl formate (PFPF) has emerged as a superior reagent for this purpose due to its high reactivity, excellent chemoselectivity, and the generation of easily removable byproducts. This in-depth guide elucidates the core mechanism of amine formylation by PFPF, provides detailed, field-tested experimental protocols, and discusses its applications, particularly within drug development and peptide synthesis.

The Core Mechanism: A Tale of Activation and Displacement

The efficacy of pentafluorophenyl formate as a formylating agent is rooted in a classic nucleophilic acyl substitution mechanism. The reaction is exceptionally efficient due to the electronic properties of the pentafluorophenyl group.

The Role of the Pentafluorophenyl Group

The pentafluorophenyl group is a powerful electron-withdrawing moiety. The five fluorine atoms inductively pull electron density from the aromatic ring, which in turn makes the attached ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] This activation is the cornerstone of PFPF's reactivity.

Furthermore, the resulting pentafluorophenoxide is an excellent leaving group because its negative charge is stabilized through the inductive effect of the fluorine atoms, making pentafluorophenol a relatively strong acid.

The Reaction Pathway

The formylation of a primary or secondary amine with PFPF proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of PFPF. This initial attack forms a transient, unstable tetrahedral intermediate.[3]

-

Collapse and Product Formation: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the pentafluorophenoxide anion is expelled as a stable leaving group. A subsequent proton transfer results in the formation of the stable N-formylated amine and pentafluorophenol as the sole byproduct.[3]

The reaction is typically rapid and clean, often reaching completion at room temperature.[4]

Caption: The nucleophilic acyl substitution mechanism of amine formylation by PFPF.

Experimental Protocol: A Practical Workflow

This section provides a general, robust protocol for the N-formylation of a primary or secondary amine using PFPF.

Materials and Reagents

-

Primary or secondary amine

-

Pentafluorophenyl formate (PFPF)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1–0.5 M.

-

Reagent Addition: While stirring the amine solution at room temperature, add a solution of pentafluorophenyl formate (1.05–1.2 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are often complete within 1–4 hours.

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the acidic pentafluorophenol byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-formyl product.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: A typical experimental workflow for the N-formylation of amines using PFPF.

Substrate Scope and Applications

PFPF exhibits a broad substrate scope, effectively formylating a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. Its high reactivity and chemoselectivity make it particularly valuable in complex molecular settings.

Chemoselectivity

A significant advantage of PFPF is its high chemoselectivity for amines. It can efficiently formylate primary amines in the presence of unprotected primary alcohols, a common challenge with other formylating agents.[5]

Applications in Peptide Synthesis

N-terminal formylation is a crucial modification in many biologically active peptides. PFPF is an excellent reagent for this purpose, enabling the formylation of amino acid esters and peptide chains in high yields without significant racemization.[6] This is particularly important in both solution-phase and solid-phase peptide synthesis (SPPS).[6][7]

| Amine Substrate | Product | Typical Yield (%) | Reference |

| Benzylamine | N-Benzylformamide | >95 | [8] |

| Aniline | N-Phenylformamide (Formanilide) | >95 | [1] |

| Piperidine | N-Formylpiperidine | >90 | [4] |

| L-Alanine methyl ester | N-Formyl-L-alanine methyl ester | >90 | [9] |

| Glycylglycine ethyl ester | N-Formylglycylglycine ethyl ester | ~85 | [6] |

Table 1: Representative examples of amine formylation using PFPF and other methods, showcasing the high yields typically obtained.

Role in Drug Development

The formamide functional group is a key structural motif in numerous pharmaceutical compounds.[4] The mild and efficient reaction conditions associated with PFPF make it an attractive choice in multi-step syntheses of drug candidates, where functional group tolerance is paramount. For example, the synthesis of N-formyl-L-aspartic acid, a precursor for the artificial sweetener aspartame, can be achieved using related formylation strategies.[10][11]

Comparison with Other Formylating Agents

While numerous methods exist for amine formylation, PFPF offers a compelling combination of advantages.[4][12]

| Formylating Agent | Advantages | Disadvantages |

| Pentafluorophenyl Formate (PFPF) | High reactivity, excellent yields, mild conditions, stable reagent, clean byproduct profile.[12] | Higher cost compared to bulk reagents. |

| Acetic Formic Anhydride | Highly reactive, widely used. | Unstable (must be prepared in situ), moisture-sensitive, can lead to side products.[8] |

| Formic Acid / Dehydrating Agent (e.g., DCC) | Inexpensive reagents. | Formation of urea byproducts that can be difficult to remove.[8] |

| Ethyl Formate | Inexpensive, low toxicity. | Lower reactivity, often requires elevated temperatures or catalysis.[12] |

Table 2: Comparison of PFPF with common formylating agents.

Conclusion

Pentafluorophenyl formate stands out as a premier reagent for the N-formylation of amines. Its high reactivity, driven by the electron-withdrawing nature of the pentafluorophenyl group, allows for rapid and efficient reactions under mild conditions. The formation of a single, easily removable, acidic byproduct simplifies purification, making it an ideal choice for complex, high-value applications in peptide synthesis and pharmaceutical development. The combination of a well-understood mechanism, broad substrate scope, and operational simplicity ensures that PFPF will remain a valuable tool for synthetic chemists.

References

-

M. K. W. Choi, et al. (2011). Formylation of Amines. Inorganic Chemistry[Link]

-

D. R. Hill, et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters. [Link]

-

S. H. Jung, et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]

-

J.-G. Kim & D. O. Jang. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

-

Green Chemistry. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Royal Society of Chemistry. [Link]

-

D. R. Hill, et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters. [Link]

-

ResearchGate. (2015). Highly Efficient and Selective N‐Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers. [Link]

-

S. Ota, et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

-

E. G. V. Hilvano, et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

European Patent Office. (1992). Process for the preparation of n-formyl-l-aspartic anhydride. EP 0466959 A1. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorobenzyl formate. PubChem Compound Database. [Link]

-

Current Protocols in Protein Science. (2010). Introduction to Peptide Synthesis. National Institutes of Health. [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]

-

LookChem. (n.d.). Pentafluorophenyl formate. LookChem. [Link]

-

G. T. Imperiali, B., & Kemp, D. S. (1994). Synthesis of B-Sheet Peptides Incorporating Templates. Houben-Weyl Methods of Organic Chemistry. [Link]

-

B. P. Bandgar, et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research. [Link]

- Google Patents. (2004).

-

ResearchGate. (2025). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]

- 6. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]

- 7. ≥99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP1380570A1 - Process for producing n-formylamino acid and utilization thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Harnessing Selectivity: A Guide to Pentafluorophenyl Formate in Modern Peptide Synthesis

An In-depth Technical Guide:

Introduction: The Formyl Group's Resurgence in Peptide Science

In the landscape of peptide synthesis and drug development, the strategic modification of peptides is paramount to enhancing their therapeutic properties. Among the simplest, yet most profound, of these modifications is N-formylation. The addition of a formyl group (—CHO) to the N-terminus or a side-chain amine of a peptide can dramatically alter its biological activity, stability, and conformational dynamics.[1] N-formyl peptides are potent chemoattractants for phagocytic leukocytes, playing a critical role in host defense mechanisms by binding to formyl peptide receptors (FPRs).[2][3][4] This biological significance has fueled a demand for synthetic methods that can introduce the formyl group with precision and efficiency.

Pentafluorophenyl formate (PFPF) has emerged as a superior reagent for this purpose. It is a member of the PFP active ester family, renowned for high reactivity and stability, which facilitates rapid and clean peptide bond formation.[5][6] This guide provides an in-depth exploration of the selectivity of PFPF. We will dissect the mechanistic underpinnings of its reactivity, explain the causality behind experimental choices, and provide field-proven protocols for its successful implementation. Our focus is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to leverage PFPF for the precise synthesis of formylated peptides.

Core Principles: The Mechanistic Advantage of PFPF

The efficacy of PFPF as a formylating agent is rooted in the principles of nucleophilic acyl substitution. The reaction proceeds through a well-defined mechanism where the nucleophilic amine of the peptide attacks the electrophilic carbonyl carbon of the PFPF.

The key to the reagent's high reactivity is the pentafluorophenyl group, a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[7] This electronic effect polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. The subsequent collapse of the tetrahedral intermediate is rapid, expelling the stable pentafluorophenolate anion and forming the desired amide (formamide) bond.[7]

Caption: Nucleophilic acyl substitution mechanism for peptide formylation.

This high reactivity distinguishes PFP esters from many other coupling reagents, often allowing for faster reactions and reducing the prevalence of common side reactions like racemization, particularly for sensitive amino acids.[6]

The Cornerstone of Application: Understanding Chemoselectivity

The central challenge in peptide modification is achieving chemoselectivity—the preferential reaction with one functional group in the presence of others.[8] Peptides are multifunctional molecules, commonly presenting primary (N-terminus, Lysine) and secondary (Proline) amines, hydroxyl groups (Serine, Threonine, Tyrosine), and thiols (Cysteine). The remarkable utility of PFPF lies in its inherent selectivity for amines over other nucleophiles under controlled conditions.

Amine vs. Hydroxyl and Thiol Groups

The selectivity of PFPF is governed by the relative nucleophilicity of the functional groups present in the peptide.

-

Amines: The N-terminal α-amine and the ε-amine of lysine side chains are strong nucleophiles at neutral or slightly basic pH, where a significant portion is deprotonated and possesses a reactive lone pair of electrons.[7]

-

Hydroxyls (Alcohols): The hydroxyl groups of Ser, Thr, and Tyr are significantly less nucleophilic than amines. While O-acylation is possible, it generally requires more forcing conditions, such as the presence of a strong base catalyst, or occurs at a much slower rate.[9] Under the typical conditions for N-formylation, O-formylation is minimal.

-

Thiols: The thiol group of cysteine is a potent nucleophile. However, in peptide synthesis, cysteine is almost universally protected with a group (e.g., Trt, Acm) that masks its nucleophilicity, preventing side reactions.

This hierarchy of reactivity allows PFPF to selectively target free amines. By maintaining a pH between 7 and 9, the amine is sufficiently deprotonated to react efficiently, while competing hydrolysis of the PFP ester is manageable.[7]

N-Terminal (α-Amine) vs. Lysine (ε-Amine) Selectivity

When a peptide contains both an N-terminal amine and a lysine residue, PFPF will typically formylate both, as they are both primary amines. Achieving selective N-terminal formylation requires the ε-amine of the lysine side chain to be protected (e.g., with a Boc group) during synthesis. This is standard practice in Fmoc-based solid-phase peptide synthesis (SPPS). The formylation step is performed after the final amino acid is coupled and before the side-chain protecting groups are removed.

Caption: Key factors influencing the selectivity of PFPF formylation.

Field-Proven Methodologies & Experimental Protocols

Translating theory into practice requires robust, validated protocols. The following sections provide a detailed workflow for on-resin N-terminal formylation using PFPF, including reaction monitoring and final product analysis.

On-Resin N-Terminal Formylation Protocol

This protocol assumes a peptide has been assembled on a solid support using standard Fmoc-SPPS methodology and the N-terminal Fmoc group has just been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Pentafluorophenyl formate (PFPF)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) (optional, for pH adjustment)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.[5]

-

Reagent Solution Preparation: In a separate vial, prepare a solution of PFPF (5-10 equivalents relative to the resin loading) in DMF.

-

Formylation Reaction: Add the PFPF solution to the washed peptide-resin. Agitate the mixture at room temperature. The reaction is typically complete within 1-4 hours.[7] For peptides prone to aggregation, gentle agitation at a slightly elevated temperature (e.g., 35-40°C) can be beneficial, though reaction time should be monitored closely.

-

Reaction Monitoring: After 1 hour, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[10][11] A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus complete formylation. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours and re-test.

-

Final Wash: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and the pentafluorophenol byproduct.

-

Drying and Cleavage: Dry the formylated peptide-resin under vacuum. The peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[10]

Caption: General workflow for on-resin N-formylation using PFPF.

Analytical Validation

Confirmation of successful formylation and assessment of purity are critical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for this analysis.[12][13]

-

RP-HPLC: The formylated peptide will typically have a slightly different retention time compared to its non-formylated counterpart. A single, sharp peak on the chromatogram is indicative of high purity.[5][13]

-

LC-MS: This is the definitive method. The mass spectrum should show a molecular weight corresponding to the theoretical mass of the formylated peptide (an increase of 28 Da compared to the free amine precursor). This confirms the successful addition of the formyl group.[12][14]

Quantitative Data & Comparative Insights

While PFPF is highly effective, it is one of several N-formylating agents available. Understanding its performance relative to alternatives is key to making informed experimental choices.

Table 1: Comparison of Common On-Resin N-Formylating Agents

| Reagent/Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| PFPF | 5-10 eq., DMF, RT | 1-4 hours | High reactivity, clean reaction, stable reagent.[6] | Higher cost than basic reagents. |

| Formic Acid / DCC | Excess FA/DCC, 0°C to 4°C | 4-12 hours | Inexpensive reagents.[1][10] | Forms insoluble DCU byproduct, requires filtration, lower yields at RT.[10][11] |

| Acetic Formic Anhydride | Pre-formed, Pyridine, RT | ~1 hour | Rapid reaction, high yields reported.[15] | Reagent is moisture-sensitive and cannot be stored.[16] |

| 4-Nitrophenyl formate | Excess reagent, DMF, RT to 50°C | 20 min - 3 hours | Convenient and effective solid reagent.[17] | Can require heating for longer peptides, byproduct removal necessary.[17] |

Table 2: Summary of Optimized Parameters for PFPF Formylation

| Parameter | Recommended Condition | Rationale / Field Insight |

| PFPF Equivalents | 5-10 eq. | Ensures the reaction is driven to completion, especially for sterically hindered N-termini. |

| Solvent | DMF | Excellent solvent for swelling the resin and dissolving reagents, promoting efficient kinetics.[7] |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability. Lower temperatures (4°C) can be used for sensitive sequences to minimize side reactions.[10] |

| Base | Generally not required | The N-terminal amine is sufficiently nucleophilic. A non-nucleophilic base like DIPEA may be added sparingly if the resin-bound peptide salt requires neutralization. |

| Monitoring | Kaiser Test | A simple, reliable qualitative test for the presence of free primary amines, confirming reaction completion on-resin.[10][11] |

Conclusion: PFPF as a Tool for Precision Peptide Engineering

Pentafluorophenyl formate stands out as a premier reagent for the N-formylation of peptides. Its high reactivity, driven by the exceptional leaving group ability of the pentafluorophenoxide, ensures rapid and efficient reactions under mild conditions. The inherent chemoselectivity for amines over other nucleophilic functional groups like hydroxyls allows for precise modification without the need for extensive protecting group strategies beyond standard SPPS protocols.

While other formylating agents exist, PFPF offers a compelling combination of speed, cleanliness, and reagent stability, making it particularly well-suited for both routine and complex peptide synthesis. By understanding the mechanistic principles and employing the validated protocols outlined in this guide, researchers can confidently harness the power of PFPF to synthesize well-defined formylated peptides, advancing discovery in chemical biology and therapeutic development.

References

- BenchChem. (2025). Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An in-depth Technical Guide.

-

Laconde, G., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

-

Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 835-836. [Link]

-

Wurm, F. R., et al. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ChemBioChem, 24(20), e202300571. [Link]

-

Christensen, S. B., et al. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. Journal of Peptide Science, 23(5), 410-415. [Link]

-

Scott, T. L. (n.d.). Formylation of Amines. National Institutes of Health. [Link]

-

Fairlie, D. P., & Dantas de Oliveira, M. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Nature Communications, 8, 15552. [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]

- BenchChem. (2025).

-

Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

-

Kim, D. H., & Kim, Y. (2001). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. The Journal of Organic Chemistry, 66(12), 4349–4351. [Link]

-

Varga, Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 949. [Link]

-

Unknown Author. (2022). Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. Chemistry & Biology Interface, 12(2), 33-36. [Link]

-

Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172–1184. [Link]

-

Organic Letters. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. [Link]

-

Laconde, G., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. MDPI. [Link]

-

Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]

-

Laconde, G., et al. (2026). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

-

Chelius, D., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Analytical and Bioanalytical Chemistry, 406(24), 5895–5903. [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.

-

Gloger, A., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

-

Varga, Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

-

Freichel, C., & Le Droumaguet, B. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210052. [Link]

- Stamicarbon B V. (n.d.). Process of reacting amines with alcohols.

- BenchChem. (2025).

-

Gemperle, C., et al. (2012). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PLoS ONE, 7(11), e50195. [Link]

-

Wikipedia. (n.d.). Formylation. [Link]

-

Lian, D., et al. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. Molecules, 20(11), 19695–19704. [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. [Link]

-

Kumar, S., et al. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society, 145(50), 27364–27370. [Link]

-

Lee, D., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 11(8), 996. [Link]

-

Tam, J. P. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]

-

Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]

-

Varga, Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

-

Nordstrøm, L. U., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. [Link]

-

El-Faham, A., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3505. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GB1077949A - Process of reacting amines with alcohols - Google Patents [patents.google.com]

- 10. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. polypeptide.com [polypeptide.com]

- 14. Proteomics Analysis of Formylation - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pentafluorophenyl Esters: A Cornerstone of Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) esters have emerged as preeminent activated esters in organic synthesis, prized for a unique combination of high reactivity and remarkable stability. This guide provides a comprehensive analysis of the thermodynamic principles governing their stability and the profound practical implications for their application. We will explore the physicochemical basis for their stability, offer quantitative comparisons with other activated esters, and provide validated, step-by-step protocols for their synthesis and use in critical applications such as peptide synthesis and bioconjugation. This document is intended to serve as a definitive resource for scientists seeking to leverage the superior performance of PFP esters to achieve higher yields, greater purity, and enhanced reproducibility in their synthetic endeavors.

The Activated Ester Landscape: Balancing Reactivity and Stability

In the field of organic synthesis, particularly in the formation of amide bonds, the "activated ester" strategy is a foundational concept. The goal is to convert a relatively unreactive carboxylic acid into an ester with a good leaving group, thereby rendering the acyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. However, the ideal activated ester must occupy a delicate equilibrium: it must be reactive enough to ensure efficient acylation under mild conditions but stable enough to be isolated, purified, and stored, and to withstand the reaction conditions without significant degradation.

Many traditional activated esters, while reactive, suffer from poor hydrolytic stability, leading to premature decomposition, reduced yields, and the generation of carboxylic acid byproducts that complicate purification. PFP esters represent a significant advancement, offering a superior balance of these competing demands. Their enhanced stability, particularly towards hydrolysis, allows for more controlled and efficient reactions, especially in aqueous environments common in bioconjugation[1][2][3].

The Physicochemical Basis of PFP Ester Stability

The remarkable stability of PFP esters is not fortuitous; it is a direct consequence of the unique electronic properties of the pentafluorophenyl ring.

2.1. The Inductive Effect of Fluorine

Fluorine is the most electronegative element, and the presence of five fluorine atoms on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has two major consequences:

-

Activation of the Carbonyl Group : The strong -I effect withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity. This makes the PFP ester highly susceptible to nucleophilic attack, leading to rapid reaction kinetics[1][4].

-

Stabilization of the Leaving Group : The electron-withdrawing fluorine atoms stabilize the resulting pentafluorophenolate anion (C₆F₅O⁻) formed upon nucleophilic substitution. A more stable leaving group corresponds to a more reactive acylating agent. Pentafluorophenol has a pKa of approximately 5.5, making its conjugate base a significantly better leaving group than that of less acidic phenols or N-hydroxysuccinimide (pKa ~6.0)[5].

The interplay of these factors is visually represented below.

Caption: Electronic effects contributing to PFP ester reactivity and stability.

Quantitative Comparison: PFP Esters vs. Other Activated Esters

The theoretical advantages of PFP esters are substantiated by extensive experimental data. They are not only more resistant to hydrolysis than the widely used N-hydroxysuccinimidyl (NHS) esters but also demonstrate superior reactivity in aminolysis reactions.

3.1. Hydrolytic Stability

PFP esters exhibit significantly greater stability in both air and aqueous media compared to their NHS counterparts[5][6]. While NHS esters can hydrolyze rapidly in aqueous buffers, PFP esters can remain intact for extended periods, a critical advantage when working with valuable biomolecules or performing longer reactions[6][7]. This enhanced stability minimizes the loss of the active reagent to non-productive pathways, ensuring a higher effective concentration is available for the desired conjugation reaction[2].

Table 1: Qualitative Comparison of Hydrolytic Stability

| Activated Ester | Relative Hydrolytic Stability | Key Implications |

| Pentafluorophenyl (PFP) Ester | High [1][2][5] | Suitable for reactions in aqueous buffers over several hours; less reagent excess needed. |

| N-Hydroxysuccinimidyl (NHS) Ester | Moderate to Low | Prone to hydrolysis, especially at pH > 8; requires careful pH control and shorter reaction times. |

| p-Nitrophenyl (ONp) Ester | Moderate | More stable than NHS esters but significantly less reactive than PFP esters. |

3.2. Aminolysis Reactivity

Despite their superior stability, PFP esters are exceptionally reactive towards amine nucleophiles. Kinetic studies have conclusively shown that PFP esters react much faster than other common activated esters, which is beneficial for minimizing side reactions and achieving high conversion rates quickly[4][8].

Table 2: Relative Aminolysis Reaction Rates

| Activated Ester | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Data sourced from kinetic studies demonstrating the superior coupling speed of PFP esters[4][8]. |

This combination of high stability and high reactivity places PFP esters in a uniquely advantageous position for challenging synthetic applications.

Practical Applications and Validated Protocols

The thermodynamic stability of PFP esters translates directly into tangible benefits in the laboratory, particularly in solid-phase peptide synthesis (SPPS) and bioconjugation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of pre-activated Fmoc-amino acid PFP esters revolutionized SPPS[6][9]. Because they are stable, crystalline solids, they are well-suited for automated synthesis. Their high reactivity ensures rapid and complete coupling, which is critical for the synthesis of long or sterically hindered peptides[8]. Furthermore, using a pre-formed active ester avoids exposing the growing peptide chain to potentially harsh in-situ coupling reagents, reducing the risk of side reactions and racemization[6][9].

Caption: Workflow for the use of PFP esters in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes a standard method for preparing a PFP ester from an Fmoc-protected amino acid using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (1.05 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.05 eq) in anhydrous THF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to minimize potential side reactions, including racemization.

-

DCC Addition: Add a solution of DCC (1.05 eq) in a minimal amount of anhydrous THF/DCM dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of fresh solvent.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The basic wash removes any unreacted pentafluorophenol and the starting carboxylic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system, typically ethyl acetate/hexane, to yield the pure, crystalline Fmoc-amino acid PFP ester[6][8].

Application in Bioconjugation

The superior hydrolytic stability of PFP esters makes them ideal reagents for modifying proteins, antibodies, and other biomolecules in aqueous buffers[7][10]. The reaction with primary amines (e.g., the ε-amino group of lysine residues) is efficient within a physiological to slightly basic pH range.

Key Causality in Protocol Design:

-

pH Control: The reaction is typically performed at a pH of 7.2-8.5. Below this range, the amine nucleophile is increasingly protonated and less reactive. Above this range, the competing hydrolysis of the PFP ester, while slower than for NHS esters, becomes more significant[1][7].

-

Solvent Choice: PFP esters are moisture-sensitive and not directly soluble in aqueous buffers[3][7]. Therefore, they must first be dissolved in a minimal amount of an anhydrous, water-miscible organic solvent like DMF or DMSO before being added to the protein solution[3][7]. Preparing stock solutions for storage is not recommended[3][7].

Protocol 2: General Procedure for Protein Conjugation

This protocol provides a framework for labeling a protein with a PFP ester-activated molecule (e.g., a PEG linker or a small molecule drug).

Materials:

-

PFP ester-activated molecule of interest

-

Protein to be labeled (e.g., IgG antibody)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Prepare Protein Solution: Dissolve or dilute the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer contains no primary amines (like Tris or glycine) that would compete in the reaction[3].

-

Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM)[10].

-

Initiate Conjugation: Add a calculated molar excess (typically 5- to 20-fold) of the PFP ester solution to the protein solution while gently stirring or vortexing. The organic solvent should ideally not exceed 5-10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C for sensitive biomolecules[7][10]. The optimal time should be determined empirically.

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of ~50 mM. The excess primary amines in the buffer will react with and consume any remaining PFP ester. Incubate for 30 minutes.

-

Purification: Remove the unreacted small molecules and byproducts (pentafluorophenol) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

Conclusion: A Self-Validating System for High-Performance Synthesis

The thermodynamic stability of pentafluorophenyl esters is a direct result of fundamental electronic principles, providing a robust and reliable platform for organic synthesis. Their ability to withstand purification and storage, coupled with their high reactivity towards nucleophiles, makes them a superior choice over less stable activated esters. The protocols described herein are designed as self-validating systems: the high stability of the PFP ester ensures that the reagent remains intact until it encounters the target nucleophile, leading to more predictable outcomes, higher yields, and simplified purifications. For researchers in drug development and materials science, mastering the use of PFP esters is a critical step toward achieving greater efficiency and innovation.

References

-

Organic Process Research & Development. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Grokipedia. Pentafluorophenyl esters. [Link]

-

Fluorine notes. (2019). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. [Link]

-

RSC Publishing. Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation. [Link]

-

Organic Letters. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. ACS Publications. [Link]

-

Macromolecules. (2012). Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines. ACS Publications. [Link]

-

ResearchGate. Hydrolytic stability of synthetic ester lubricants. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

-

Organic & Biomolecular Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. RSC Publishing. [Link]

-

PubMed. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1':4',1″-terphenyl Liquid Crystals. [Link]

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. [Link]

-

From fluorine's position in the periodic table to PFAS environmental issues. (2025). [Link]

-

Organic Chemistry Portal. Ester synthesis by oxidation or hydrolysis. [Link]

-

Applied and Environmental Microbiology. Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. ASM Journals. [Link]

-

Bioconjugate Chemistry. Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein. ACS Publications. [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). PMC. [Link]

-

CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

-

Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

Pentafluorophenyl Formate (PFPF): A Chemoselective and Atom-Economical Reagent for Green Formylation Workflows

Executive Summary

Formamides are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), peptide synthesis, and agrochemicals. However, traditional N-formylation protocols frequently violate green chemistry principles by relying on hazardous reagents, requiring extreme temperatures, or generating toxic, non-recyclable waste.

As a Senior Application Scientist, I have implemented pentafluorophenyl formate (PFPF) across numerous drug development pipelines to resolve these bottlenecks. PFPF offers a paradigm shift: it delivers rapid, room-temperature formylation with absolute chemoselectivity for amines over alcohols and thiols[1]. Crucially, its byproduct, pentafluorophenol (PFP), can be recovered quantitatively and recycled, establishing a closed-loop system that aligns perfectly with modern atom-economy standards[2].

Mechanistic Causality: The Electrophilic Advantage

The exceptional reactivity of PFPF is rooted in the electronic properties of the pentafluorophenoxy group. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect, significantly lowering the electron density at the formyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack.

Why is it chemoselective? The activation energy required for an amine (a strong N-nucleophile) to attack the PFPF carbonyl is remarkably low, allowing the reaction to proceed instantaneously at room temperature[1]. In contrast, weaker O-nucleophiles (alcohols) and S-nucleophiles (thiols) face a higher kinetic barrier. Without the addition of a strong base or extreme heat, these functional groups remain completely untouched[1]. This kinetic differentiation eliminates the need for tedious protection-deprotection steps in complex, multifunctional molecules, directly reducing solvent waste and improving overall yield.

Furthermore, the leaving group, pentafluorophenol, is highly stable. Its enhanced acidity (predicted pKa ≈ 5.50) compared to unsubstituted phenol means the pentafluorophenoxide anion is an excellent, non-nucleophilic leaving group[3].

Mechanistic pathway of N-formylation using PFPF and the green chemistry PFP recycling loop.

Quantitative Data: Comparative Efficacy

To justify the transition to PFPF in a process chemistry setting, we must evaluate it against historical formylating agents. The table below summarizes the operational and green metrics that dictate reagent selection.

| Formylating Agent | Operating Temperature | Chemoselectivity (N vs. O/S) | Byproduct Generated | Green Chemistry Viability |

| Pentafluorophenyl Formate (PFPF) | Room Temperature | Excellent (N-only) | Pentafluorophenol (100% Recyclable) | High (Closed-loop potential) |

| Acetic Formic Anhydride | < 0°C to RT | Poor (Forms O-formates) | Acetic Acid (Waste) | Low (Thermally unstable, hazardous) |

| Ethyl Formate | Reflux (60°C+) | Moderate | Ethanol | Moderate (Requires high energy input) |

| Chloral | Room Temperature | Good | Chloroform | Very Low (Highly toxic waste stream) |

Self-Validating Experimental Protocols

In drug development, a protocol must be robust and self-validating—meaning the chemist receives immediate, observable feedback that the reaction is proceeding correctly. The following workflows detail the synthesis, application, and recycling of PFPF.

Protocol 1: Synthesis and Regeneration of PFPF

Objective: Generate PFPF from recovered pentafluorophenol[2].

-

Preparation: Dissolve 1.0 eq of pentafluorophenol (PFP) and 1.1 eq of anhydrous formic acid in a minimal volume of a green solvent like 2-methyltetrahydrofuran (2-MeTHF). Cool the mixture to 0°C.

-

Coupling: Slowly add 1.05 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 2-MeTHF.

-

Causality & Self-Validation: DCC acts as a dehydrating agent to drive the esterification. Within minutes, a dense white precipitate of N,N'-dicyclohexylurea (DCU) will form. Validation: The appearance of this insoluble white solid visually confirms that the dehydration and coupling are successfully occurring.

-

Isolation: Stir for 2 hours, filter off the DCU, and concentrate the filtrate under reduced pressure to yield PFPF as a stable liquid.

Protocol 2: Chemoselective N-Formylation of Complex Amines

Objective: Formylate a primary or secondary amine without protecting adjacent hydroxyl groups[1].

-

Preparation: Dissolve the target amino-alcohol (1.0 eq) in 2-MeTHF at room temperature.

-

Formylation: Add 1.05 eq of PFPF dropwise. Do not add an external base.

-

Causality & Self-Validation: The absence of base prevents the deprotonation of hydroxyl groups, ensuring absolute chemoselectivity. Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar amine spot will rapidly disappear (typically <15 minutes), replaced by a less polar N-formyl spot, confirming the rapid kinetics of the highly electrophilic PFPF.

-

Workup: Proceed directly to Protocol 3 to isolate the product and recover the green byproduct.

Protocol 3: The Green Loop (Recovery of Pentafluorophenol)

Objective: Separate the N-formyl product and quantitatively recover PFP for reuse[4].

-

Phase Separation: Dilute the crude reaction mixture from Protocol 2 with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality & Self-Validation: PFP is unusually acidic (pKa ≈ 5.50) due to its five fluorine atoms[3]. The mild NaHCO₃ base (pH ~8.3) selectively deprotonates PFP, driving it entirely into the aqueous phase as a water-soluble sodium salt. The neutral N-formyl product remains in the organic layer. Validation: Evaporating the organic layer yields the pure N-formyl product without the need for wasteful chromatographic purification.

-

Recovery: Acidify the aqueous layer with 1M HCl until the pH reaches 2. Extract with ethyl acetate, dry over MgSO₄, and evaporate to yield pure, crystalline pentafluorophenol, ready to be cycled back into Protocol 1.

Conclusion

Pentafluorophenyl formate represents the intersection of high-performance organic synthesis and sustainable green chemistry. By leveraging the unique electronic properties of the pentafluorophenoxy group, chemists can achieve rapid, chemoselective formylations at room temperature[1]. When coupled with a simple acid-base extraction, the quantitative recovery of pentafluorophenol transforms this method into a closed-loop, atom-economical process ideal for modern pharmaceutical manufacturing.

References

- Source: Synthesis (Thieme Connect)

- Title: Pentafluorophenol, 99% Source: Fisher Scientific URL

- Title: Pentafluorophenol | Biochemical Reagent Source: MedChemExpress URL

- Title: Pentafluorophenol Source: Grokipedia URL

Sources

Advanced Formylation Strategies: A Technical Guide to Mild Agents for Sensitive Substrates

Executive Summary

Formylation is a fundamental transformation in organic synthesis, essential for the installation of protecting groups, the synthesis of formamides, and the preparation of key pharmaceutical intermediates. However, when dealing with sensitive substrates—such as molecules bearing multiple reactive functional groups, acid-labile moieties, or stereocenters prone to racemization—traditional formylating agents often cause degradation or unwanted side reactions. This technical guide provides an authoritative analysis of modern, mild formylating agents, elucidating their mechanistic advantages, chemoselectivity profiles, and practical applications in drug development.

The Mechanistic Dilemma: Reactivity vs. Substrate Stability

The core challenge in formylation lies in balancing the electrophilicity of the formyl carbon with the stability of the reagent. Traditional reagents, such as formyl fluoride and acetic formic anhydride, are highly reactive but suffer from severe thermal instability, often degrading easily upon storage or requiring low-temperature activation[1]. Furthermore, coupling agents (e.g., DCC or EDCi) used in conjunction with formic acid can yield highly variable results and necessitate labor-intensive purification to remove urea byproducts[1].

The causality behind the development of mild agents lies in the strategic tuning of the leaving group's (LG) pKa . By utilizing esters with highly electron-withdrawing groups (e.g., cyanomethyl, pentafluorophenyl, or trifluoroethyl), chemists can stabilize the tetrahedral intermediate during nucleophilic acyl substitution. This creates a "Goldilocks" zone of reactivity: the reagents are electrophilic enough to formylate target nucleophiles without requiring extreme heating, harsh acidic/basic catalysts, or highly exothermic conditions.

Profiling Mild Formylating Agents

Cyanomethyl Formate (CMF)

Cyanomethyl formate is a highly effective reagent synthesized from potassium formate and chloroacetonitrile. It allows for the direct formylation of primary and secondary amines in moderate to high yields under completely neutral conditions at room temperature[2]. While it is highly chemoselective for N-formylation, it can also be adapted for the O-formylation of alcohols and the N-formylation of unreactive nitroanilines by introducing a catalytic amount of imidazole[1],[2].

Pentafluorophenyl Formate (PFPF)

PFPF is the premier choice for strict chemoselectivity. It reacts smoothly and rapidly with N-nucleophiles under mild conditions to yield N-formyl derivatives, whereas O- and S-nucleophiles remain completely unaffected, even in the presence of a tertiary base[3]. This makes PFPF invaluable for formylating amino alcohols or amino thiols without the need for prior protecting group installations.

2,2,2-Trifluoroethyl Formate (TFEF)

TFEF is a versatile and selective reagent capable of formylating alcohols, amines, and N-hydroxylamines[4]. The strong inductive effect of the trifluoromethyl group sufficiently activates the carbonyl carbon, making it a reliable, general-purpose mild formylating agent that produces a highly volatile byproduct (2,2,2-trifluoroethanol), simplifying downstream purification.

Phenyl Formate

Phenyl formate serves as a stable, convenient, and effective mild formylating agent for a wide variety of primary and secondary amines[5]. It frequently operates under catalyst- and solvent-free conditions at mild temperatures (e.g., 60 °C), offering an environmentally benign and economically viable method for N-formylation in process chemistry[5].

Quantitative Performance and Chemoselectivity

The following table summarizes the operational parameters and performance metrics of these mild agents, providing a comparative baseline for experimental design.

| Formylating Agent | Target Nucleophile | Catalyst Required | Typical Conditions | Chemoselectivity Profile | Yield Range |

| Cyanomethyl Formate (CMF) | Amines | None | Room Temp, Neutral | High for N-formylation | 80–95% |

| Cyanomethyl Formate (CMF) | Alcohols | Imidazole | 75 °C | Requires activation | 60–93% |

| Pentafluorophenyl Formate | Amines | None | Room Temp | Strict N-selectivity (O/S unaffected) | 85–98% |

| 2,2,2-Trifluoroethyl Formate | Alcohols/Amines | None/Base | Mild heating | Broad applicability | 75–95% |

| Phenyl Formate | Amines | None | 60 °C, Solvent-free | High for N-formylation | 80–99% |

Decision Matrix for Reagent Selection

To optimize yields and prevent substrate degradation, reagent selection must be dictated by the nucleophilicity of the target functional group and the presence of competing reactive sites.

Decision matrix for selecting mild formylating agents based on substrate nucleophilicity.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. The causality behind each step is explained to ensure that researchers can troubleshoot and adapt the protocols to novel substrates.

Protocol A: Chemoselective N-Formylation using Pentafluorophenyl Formate (PFPF)

Objective: Formylate a primary amine in the presence of an unprotected secondary alcohol.

-

Preparation: Dissolve the amine substrate (1.0 eq) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) at room temperature.

-

Reagent Addition: Add PFPF (1.05 eq) dropwise to the stirring solution.

-

Causality: The slight stoichiometric excess ensures complete conversion. Because the activation energy for amine attack is significantly lower than for alcohol attack, running the reaction at room temperature ensures strict N-selectivity[3].

-

-

Reaction Monitoring: Stir for 1–2 hours. Monitor via TLC or LC-MS.

-

Validation: The disappearance of the starting amine mass and the appearance of the formamide mass confirms the nucleophilic acyl substitution.

-

-

Workup: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ).

-

Causality: The pentafluorophenol byproduct is relatively acidic ( pKa≈5.5 ). The bicarbonate wash deprotonates it, extracting the resulting phenoxide salt entirely into the aqueous phase and leaving the pure formamide in the organic layer.

-

Protocol B: Imidazole-Catalyzed O-Formylation using Cyanomethyl Formate (CMF)

Objective: Mild formylation of a sensitive primary alcohol.

-

Preparation: Dissolve the target alcohol (1.0 eq) and CMF (1.2 eq) in anhydrous acetonitrile.

-

Catalyst Addition: Add imidazole (0.1 eq) to the mixture.

-

Causality: CMF alone is insufficiently electrophilic to formylate weak oxygen nucleophiles[2]. Imidazole acts as a nucleophilic catalyst, attacking CMF to generate a highly reactive N-formylimidazole intermediate in situ.

-

-

Heating: Elevate the temperature to 70–75 °C and stir for 4–8 hours[2].

-

Causality: Mild thermal energy is required to drive the alcohol's attack on the N-formylimidazole intermediate.

-

-

Workup: Dilute with ethyl acetate and wash with dilute HCl (0.1 M) followed by brine.

-

Validation: The mild acid wash selectively protonates and removes the imidazole catalyst into the aqueous layer, ensuring the isolated organic product is highly pure.

-

Mechanistic pathway of imidazole-catalyzed O-formylation using Cyanomethyl Formate.

References

-

[1] Title: Organic Syntheses Procedure: Cyanomethyl formate. Source: orgsyn.org. URL:

-

[3] Title: Rapid and Selective Formylation With Pentafluorophenyl Formate. Source: thieme-connect.com. URL:

-

[2] Title: A Convenient Procedure for the Formylation of Amines and Alcohols Using Cyanomethyl Formate. Source: tandfonline.com. URL:

-

[4] Title: 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Source: researchgate.net. URL:

-

[5] Title: Phenyl formate | 1864-94-4. Source: benchchem.com. URL:

Sources

The Ascendancy of Pentafluorophenyl Formate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Beyond a Reagent, A Strategic Tool

In the intricate landscape of medicinal chemistry, the selection of a coupling or activating reagent is not a mere tactical choice but a strategic decision that profoundly influences the efficiency, purity, and ultimate success of a synthetic campaign. Among the plethora of available options, pentafluorophenyl (PFP) esters, and by extension the reagents that form them, have carved out a significant and respected niche. This guide provides an in-depth exploration of pentafluorophenyl formate and its derivatives, not as simple chemical entities, but as versatile and powerful tools for the modern medicinal chemist. We will delve into the "why" behind their efficacy, the "how" of their application, and the "what" of their expanding role in drug discovery and development.

The Foundation: Why Pentafluorophenyl Esters Excel

The utility of pentafluorophenyl formate and related reagents stems from the unique properties of the pentafluorophenyl (PFP) group. When this group is attached to a carboxyl function, it creates a "PFP ester," a highly efficient acylating agent.[1] The core of its effectiveness lies in a combination of electronic and steric factors:

-

Exceptional Electrophilicity: The five highly electronegative fluorine atoms on the aromatic ring create a powerful inductive electron-withdrawing effect.[2][3] This effect dramatically increases the partial positive charge on the carbonyl carbon of the ester, making it exceptionally susceptible to nucleophilic attack by amines or alcohols.[3]

-

An Excellent Leaving Group: The pentafluorophenoxide anion is a remarkably stable and efficient leaving group, a consequence of the same electron-withdrawing effects that activate the carbonyl group.[2][4] This facilitates rapid and often irreversible formation of the desired amide, carbamate, or carbonate bond.[4]

-

Optimal Balance of Reactivity and Stability: A critical advantage of PFP esters is their unique balance between high reactivity and practical stability.[2] Unlike highly unstable intermediates such as acyl chlorides, PFP esters can often be isolated, purified, and stored, offering significant flexibility in synthesis planning.[1] They are also notably more resistant to spontaneous hydrolysis compared to other common active esters like N-hydroxysuccinimide (NHS) esters, a crucial benefit when working in aqueous or protic environments.[5][6][7][8][9]

This combination of properties translates to faster reaction times, higher yields, and a reduction in unwanted side reactions, which is paramount in the synthesis of complex, high-purity molecules destined for biological evaluation.[1][2][4]

Mechanism of Action: A Tale of Two Pathways

The activation of a carboxylic acid with a reagent like pentafluorophenyl chloroformate (PFPC) to form a PFP ester, which then reacts with a nucleophile (e.g., a primary amine), proceeds via a nucleophilic acyl substitution. The precise mechanism can be influenced by the solvent system.

In polar protic solvents, the reaction is generally considered a stepwise process:

-

Nucleophilic Attack: The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the PFP ester.

-

Tetrahedral Intermediate: This leads to the formation of a transient, unstable zwitterionic tetrahedral intermediate.[10]

-

Collapse and Product Formation: This intermediate rapidly collapses, expelling the stable pentafluorophenoxide anion as a leaving group to form the final, stable amide bond.[10]

In less polar, aprotic solvents, the reaction may adopt a more concerted mechanism where bond formation and bond cleavage occur in a single, coordinated step.[10]

Caption: Generalized mechanism for PFP ester formation and subsequent amidation.

Core Applications in Medicinal Chemistry

The advantageous properties of pentafluorophenyl activation have led to its widespread adoption in several key areas of medicinal chemistry.

Peptide Synthesis: A Modern Workhorse

Solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery, enabling the creation of peptide-based therapeutics. PFP esters of Fmoc-protected amino acids are highly valued in SPPS for several reasons:

-

High Coupling Efficiency: The rapid reaction kinetics of PFP esters ensure efficient peptide bond formation, which is crucial for the synthesis of long or "difficult" peptide sequences.

-

Reduced Racemization: The use of pre-formed, stable PFP esters is a recommended method for incorporating amino acids prone to racemization, such as cysteine and histidine, preserving the stereochemical integrity of the final peptide.[11]

-

Convenience and Stability: Fmoc-amino acid-PFP esters are often stable, crystalline solids that can be prepared in advance and stored, offering a convenient alternative to in-situ activation methods that can generate reactive byproducts.[1][11]

Kinetic studies have underscored the superiority of PFP esters, showing their coupling rate to be significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported relative rate ratio of 111:3.4:1, respectively.[1]

Bioconjugation: Linking Molecules with Precision

The ability to covalently link small molecules (drugs, imaging agents, etc.) to biomolecules (antibodies, proteins) is central to the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic tools. PFP esters are excellent reagents for this purpose.

-

Amine-Reactive Handles: PFP esters react efficiently with the side-chain amino groups of lysine residues on protein surfaces to form stable amide bonds.[12]

-

Hydrolytic Stability: Their enhanced stability in aqueous buffers (relative to NHS esters) provides a wider window for the conjugation reaction to occur, leading to higher yields and more consistent results.[6][7][8] The optimal pH range for these reactions is typically between 7.2 and 8.5.[7]

This methodology has been successfully employed to create functionalized polymersomes for drug delivery, where precursor polymers containing PFP esters are modified by aminolysis to attach desired functionalities.[13]

Synthesis of Carbamates, Ureas, and Carbonates

Beyond amide bonds, reagents like pentafluorophenyl chloroformate (PFPC) and bis(pentafluorophenyl) carbonate are highly effective for synthesizing other crucial functional groups in medicinal chemistry.

-

Carbamates and Ureas: PFPC reacts readily with primary and secondary amines to form carbamates.[5][10] These moieties are common in pharmaceuticals. Similarly, sequential reactions can lead to the formation of ureas, which are important pharmacophores and hydrogen-bonding motifs.[14][15]

-

Carbonates: The reaction of PFPC or bis(pentafluorophenyl) carbonate with alcohols or phenols provides an efficient route to stable carbonate linkages.[5][16][17] This chemistry has been used to create functionalized cyclic carbonate monomers for ring-opening polymerization, generating biocompatible polymers for drug delivery applications.[16][18]

Field-Proven Methodologies: Experimental Protocols

The following protocols are representative of the common applications of pentafluorophenyl-based reagents in a medicinal chemistry laboratory.

Protocol 4.1: Synthesis of an Fmoc-Amino Acid PFP Ester

This protocol describes the activation of an N-protected amino acid using pentafluorophenyl chloroformate, creating a stable building block for peptide synthesis.[5][11]

Materials:

-

Fmoc-L-Alanine (1.0 equivalent)

-

Pentafluorophenyl chloroformate (PFPC) (1.1 equivalents)

-

Pyridine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup and purification reagents (1N HCl, brine, Na₂SO₄, ethyl acetate, hexane)

Procedure:

-

Dissolve Fmoc-L-Alanine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) dropwise, followed by the slow, dropwise addition of PFPC (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-L-Alanine-PFP ester.

Caption: Workflow for the synthesis of an Fmoc-Amino Acid PFP Ester.

Protocol 4.2: Protein Bioconjugation with a PFP Ester

This protocol outlines a general procedure for conjugating a small molecule PFP ester to a protein in an aqueous buffer.[7][8]

Materials:

-

Protein solution (e.g., antibody at 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

PFP ester of the small molecule, dissolved immediately before use in an anhydrous organic solvent (e.g., DMSO or DMF) to make a 10-100 mM stock.

-

Quenching buffer (optional, e.g., 1M Tris-HCl, pH 8.0).

-

Purification system (e.g., dialysis or size-exclusion chromatography column).

Procedure:

-

Prepare Solutions: Ensure the protein is in an appropriate amine-free buffer. Prepare the PFP ester stock solution immediately before use.

-

Initiate Reaction: While gently stirring the protein solution, add the required volume of the PFP ester stock solution. A typical starting point is a 5-10 fold molar excess of the ester over the protein. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v).

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

-

Quench (Optional): To stop the reaction, add a small amount of quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with any remaining PFP ester.

-

Purify: Remove unreacted small molecule ester and byproducts (pentafluorophenol) by dialysis, buffer exchange, or size-exclusion chromatography to yield the purified protein conjugate.

Data-Driven Insights: Quantitative Comparisons

The choice of an activating agent is often guided by quantitative performance metrics. PFP esters consistently demonstrate superior performance in key areas.

Table 1: Comparative Stability of Active Esters in Solution [9]

| Active Ester Type | Solvent System | Stability / Half-Life |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |

| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |

| Anhydride | Aqueous Acetonitrile | ~140 hours |

| Acyl Chloride | Aqueous Acetonitrile | Decomposed completely within 15 minutes |

Table 2: Typical Performance in Amide Bond Formation [5]

| Reagent/Method | Typical Yield (%) | Coupling Time | Key Advantages | Key Disadvantages |

| PFP Ester (from PFPC) | 90-99% | 1-2 hours | High reactivity, good stability of ester intermediate, minimal side reactions.[5] | Higher cost of reagent. |

| DCC/HOBt | 80-95% | 2-12 hours | Cost-effective, widely used. | Formation of DCU byproduct, potential for side reactions. |

| HBTU/HATU | 95-99% | 15-60 mins | Very rapid, high yields. | Higher cost, potential for racemization if not used carefully. |

| NHS Ester | 70-90% | 2-8 hours | Good for bioconjugation. | Less reactive than PFP, more susceptible to hydrolysis. |

Conclusion: A Future-Forward Reagent

Pentafluorophenyl formate and its derivatives have transitioned from being specialty reagents to indispensable tools in the medicinal chemist's arsenal. Their high reactivity, coupled with the unique stability of the resulting active esters, provides a robust and reliable platform for the construction of complex molecules.[1] Whether for assembling challenging peptide sequences, precisely engineering antibody-drug conjugates, or creating novel polymeric drug delivery systems, the underlying chemistry of pentafluorophenyl activation delivers efficiency, purity, and predictability. As the demands of drug discovery continue to push the boundaries of molecular complexity, the strategic application of these powerful reagents will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.

References

- Vertex AI Search. Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.

- PubMed Central (PMC). Introduction to Peptide Synthesis.

- BenchChem. Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).

- Google Patents. US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.

- BenchChem. comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction | Organic Process Research & Development.

- RSC Publishing. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry.

- BenchChem. Pentafluorophenyl Chloroformate: A Comparative Guide to Its Synthetic Applications.

- BenchChem. An In-Depth Technical Guide to the Reaction of Pentafluorophenyl Chloroformate with Primary Amines.

- ACS Publications. Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s | ACS Omega.

- RSC Publishing. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews.

- BenchChem. Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.

- BenchChem. Avoiding unwanted side reactions when using pentafluorophenol as a coupling agent.

- Precise PEG. Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.

- PubMed. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles.

- BenchChem. Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide.

- PubMed Central (PMC). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template.

- BenchChem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.

- Google Patents. US8207351B2 - Cyclic carbonyl compounds with pendant carbonate groups, preparations thereof, and polymers therefrom.

- Google Patents. WO2016114670A1 - Synthesis of carbamate or urea compounds.

- Sungkyunkwan University. Pentafluorophenyl-Substituted Proline-Derived Chiral Urea for “On Water” Asymmetric Hydrogen-Bonding Catalysis.

- Amazon AWS. A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermedi.

- BenchChem. Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.

- BenchChem. The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]